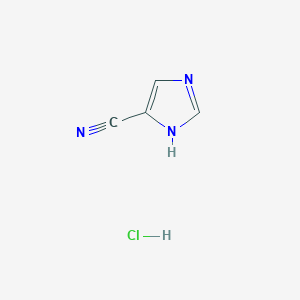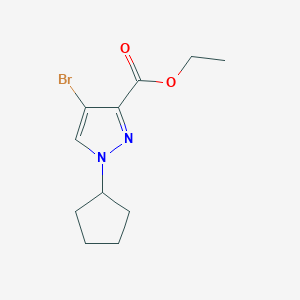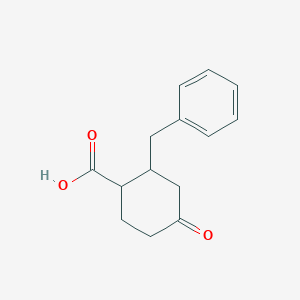![molecular formula C27H28F2O3 B2600459 (E)-16-(4-(difluoromethoxy)benzylidene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one CAS No. 1192740-86-5](/img/structure/B2600459.png)
(E)-16-(4-(difluoromethoxy)benzylidene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The reactivity of a compound depends on its molecular structure. Without specific information on your compound, it’s difficult to predict its reactivity. However, benzylidene compounds and compounds containing a difluoromethoxy group can participate in various chemical reactions.
Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, vapor pressure, and others are determined experimentally. For example, 4-(Difluoromethoxy)benzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C3.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Cyclopenta[a]phenanthrenes, closely related to the chemical compound , have been synthesized and tested for various activities, including carcinogenicity. For instance, 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene, synthesized via different routes, displayed surprising carcinogenic properties in mice, despite lacking conjugation in ring D, which is typically essential for biological activity. This raises questions about the metabolic oxidation of these compounds in the skin at the benzylic C-17 position (Bhatt, 1988).
Chemical Structure and Carcinogenicity Correlation
Research has explored the relationship between the chemical structure of cyclopenta[a]phenanthrene derivatives and their carcinogenicity. Studies involving mouse skin painting with various cyclopenta[a]phenanthrene derivatives demonstrated that certain structural features, such as the presence of specific substituents, significantly influenced their carcinogenic potential. This research is crucial for understanding the potential health risks associated with these compounds (Coombs, Bhatt & Croft, 1973).
Molecular Orbital Calculations and Carcinogenicity
In-depth studies have been conducted on the molecular structures of cyclopenta[a]phenanthrenes, using X-ray crystallography and CNDO/2 molecular orbital calculations. These studies aimed to correlate the molecular structures with their carcinogenic properties. Such research provides valuable insights into the electronic properties of these compounds and their biological interactions, which are crucial for understanding their potential health impacts and applications in medicinal chemistry (Clayton et al., 1983).
Synthesis and Reactivity
The synthesis and reactivity of cyclopenta[a]phenanthrenes have been extensively studied, shedding light on their potential applications in chemical synthesis and material science. These studies involve various synthetic routes and reactions, contributing to the broader understanding of polycyclic aromatic hydrocarbons and their derivatives (Coombs, Jaitly & Crawley, 1970).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed when working with chemicals.
Zukünftige Richtungen
The future directions in the study of a compound depend on its potential applications. This could include further studies into its synthesis, reactivity, mechanism of action, and potential uses in various fields such as medicine, materials science, and others.
Please note that this information is quite general and may not apply directly to the specific compound you’re interested in. For more detailed and specific information, further research or consultation with a chemistry professional may be necessary.
Eigenschaften
IUPAC Name |
(16E)-16-[[4-(difluoromethoxy)phenyl]methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2O3/c1-27-12-11-22-21-10-8-20(31-2)14-17(21)5-9-23(22)24(27)15-18(25(27)30)13-16-3-6-19(7-4-16)32-26(28)29/h3-4,6-8,10,13-14,22-24,26H,5,9,11-12,15H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYMIDMUFXWPCF-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=C(C=C4)OC(F)F)C2=O)CCC5=C3C=CC(=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)OC(F)F)/C2=O)CCC5=C3C=CC(=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-16-(4-(difluoromethoxy)benzylidene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

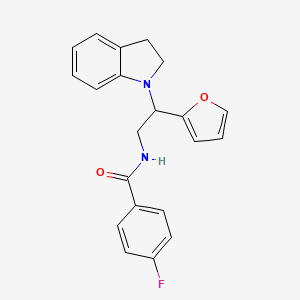
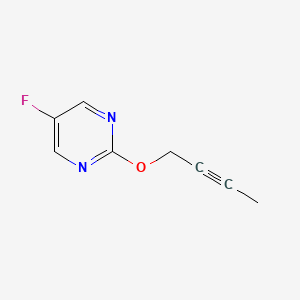
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2600378.png)
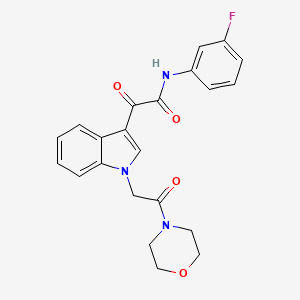
![3-allyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600380.png)
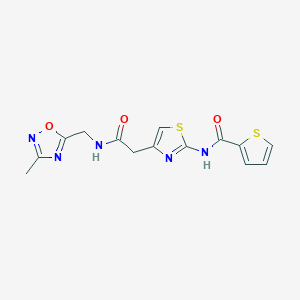
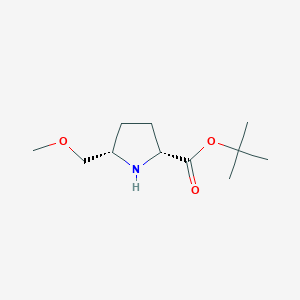
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B2600386.png)

![N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2600388.png)
![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2600394.png)
